

Comparative Analysis of PT217 (Peluntamig) and Belzutifan: A Guide for Researchers

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Compound of Interest

Compound Name: *Anticancer agent 217*

Cat. No.: *B15589250*

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Disclaimer: As of December 2025, the SKYBRIDGE trial for PT217 (peluntamig) is an ongoing Phase 1/2 study. Quantitative data on its primary and secondary endpoints, including progression-free survival (PFS), have not been publicly disclosed. This guide provides a detailed overview of the SKYBRIDGE trial protocol and the mechanism of action of PT217. For comparative purposes and to illustrate the presentation of clinical trial data, this guide includes data from the Phase 3 LITESPARK-005 trial of belzutifan, an approved therapy for a different indication (advanced renal cell carcinoma). This is not a direct comparison of clinical efficacy but a juxtaposition of trial design, mechanism of action, and data presentation.

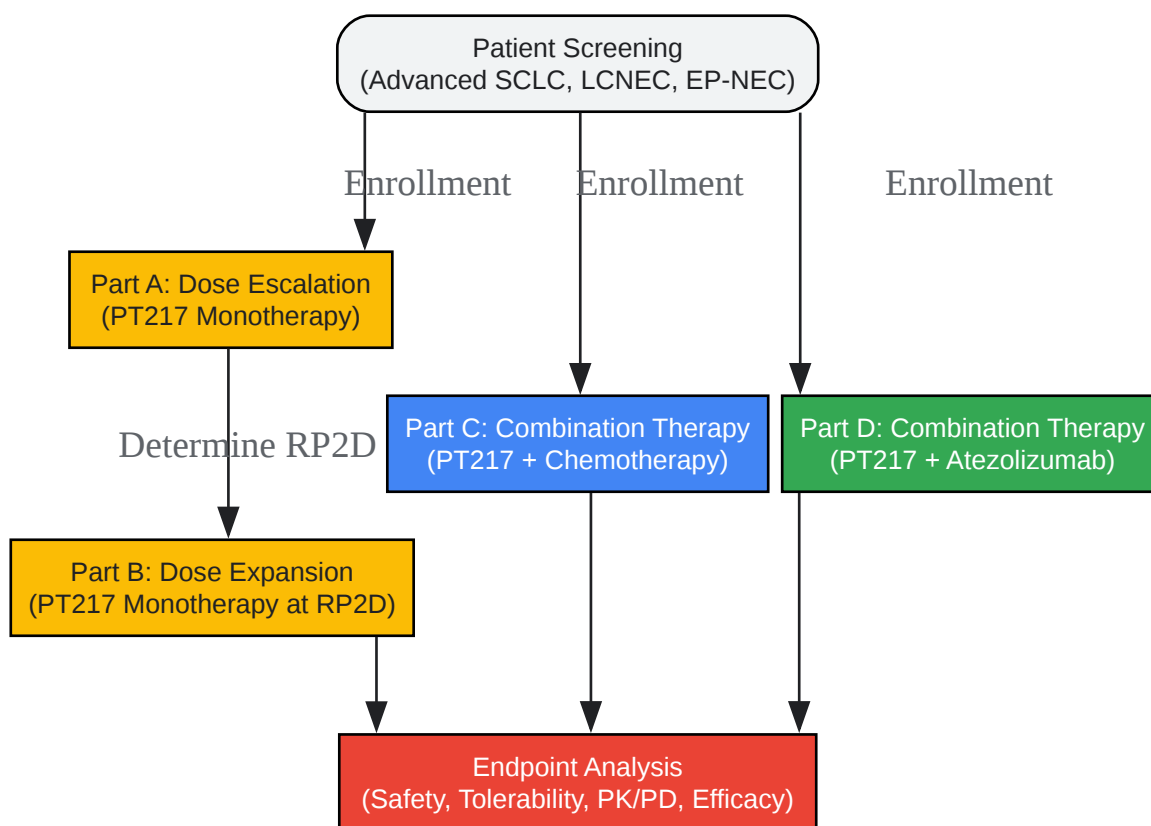
Section 1: PT217 (Peluntamig) and the SKYBRIDGE Trial

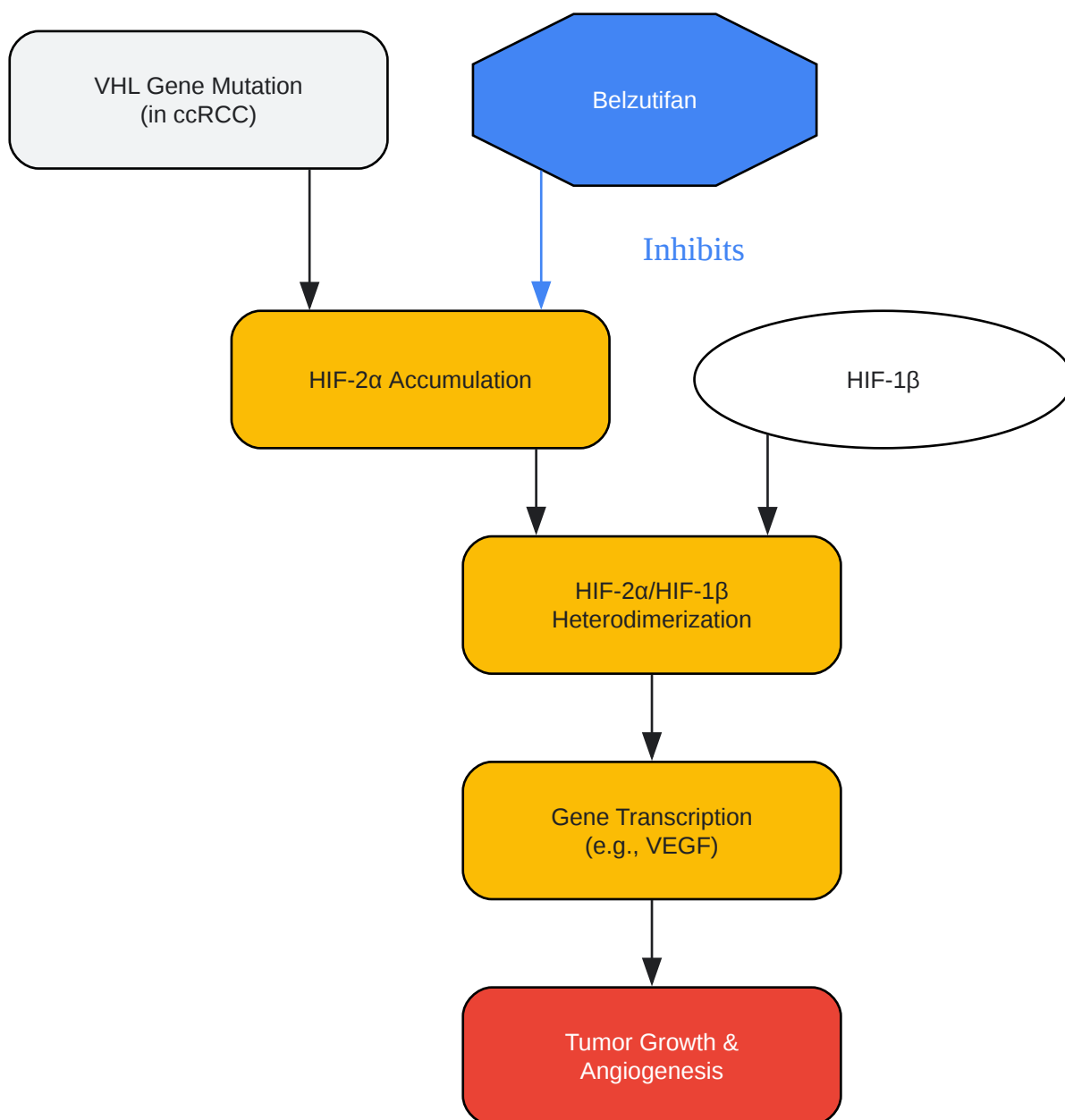
PT217, also known as peluntamig, is a first-in-class, native IgG-like bispecific antibody that targets Delta-like ligand 3 (DLL3) and CD47. It is currently under investigation for the treatment of small cell lung cancer (SCLC) and other neuroendocrine carcinomas (NECs).[1] The U.S. Food and Drug Administration (FDA) has granted PT217 Orphan Drug Designation for SCLC and NEC, as well as Fast Track Designation for extensive-stage SCLC and metastatic neuroendocrine prostate cancer (NEPC).[1]

Mechanism of Action of PT217

PT217 is designed to engage both the innate and adaptive immune systems to combat tumor cells.[2] Its dual-targeting mechanism works as follows:

- **DLL3 Targeting:** The anti-DLL3 moiety of PT217 selectively binds to DLL3, a protein highly expressed on the surface of SCLC and other NECs, but with limited expression in normal adult tissues.[3][4]
- **CD47 Blockade:** The anti-CD47 moiety blocks the interaction between CD47 on tumor cells and signal regulatory protein alpha (SIRP α) on macrophages and dendritic cells.[4] This interaction typically acts as a "don't eat me" signal, protecting cancer cells from phagocytosis.[4]
- **Immune Activation:** By blocking the CD47-SIRP α checkpoint, PT217 promotes macrophage-mediated phagocytosis of tumor cells (antibody-dependent cellular phagocytosis, ADCP).[4] [5] Additionally, the Fc region of the antibody can engage natural killer (NK) cells, leading to tumor cell lysis (antibody-dependent cellular cytotoxicity, ADCC).[5] This process is also thought to enhance the presentation of tumor neoantigens, potentially leading to a T-cell-mediated anti-tumor response.[5]





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